molecular formula C9H6ClF3O2 B182824 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone CAS No. 129604-27-9

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B182824
CAS No.: 129604-27-9
M. Wt: 238.59 g/mol
InChI Key: BUSQQCHYIYPNTO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSQQCHYIYPNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564090
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one
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Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-27-9
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one
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Record name 3'-Chloro-4'-(trifluoromethoxy)acetophenone
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Preparation Methods

The synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H6ClF3O2
  • Molecular Weight : 238.5909 g/mol
  • CAS Number : 129604-27-9
  • Appearance : Liquid, slightly soluble in water

The compound features a trifluoromethoxy group, which enhances its lipophilicity and biological activity due to the strong electron-withdrawing nature of the trifluoromethyl group.

Applications in Medicinal Chemistry

  • Drug Development :
    • The trifluoromethoxy group is known to improve the pharmacological properties of drug candidates. Studies indicate that compounds containing this moiety exhibit enhanced potency against various biological targets, including ion channels and enzymes .
    • For instance, research has shown that derivatives of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone can act as potent inhibitors of sodium channels (Nav1.3), which are implicated in pain pathways. This highlights its potential for developing analgesics .
  • Synthesis of Bioactive Molecules :
    • The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its reactivity allows it to participate in various organic reactions, such as nucleophilic substitutions and coupling reactions, making it valuable for creating complex structures .

Organic Synthesis Applications

  • Synthetic Intermediate :
    • As an organic synthesis intermediate, this compound is utilized in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it further to yield diverse chemical entities .
  • Material Science :
    • The compound's properties make it suitable for applications in material science, particularly in developing polymers and coatings that require specific thermal and chemical resistance due to the presence of fluorine atoms .

Case Studies and Research Findings

StudyFindings
MDPI Review on Trifluoromethyl Group DrugsHighlighted the importance of trifluoromethyl groups in enhancing drug efficacy and stability .
Sodium Channel Inhibitor ResearchDemonstrated that derivatives of this compound showed significant inhibitory activity against Nav1.3 channels, suggesting potential for pain management therapies .
Organic Synthesis ApplicationsShowed successful use of the compound as an intermediate in synthesizing various pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, influencing their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone
  • Molecular Formula : C₉H₆ClF₃O₂
  • Molecular Weight : 238.59 g/mol
  • CAS Number : 129604-27-9

Structural Features :
The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position, with an acetyl (-COCH₃) functional group at the 1-position. The trifluoromethoxy group imparts strong electron-withdrawing properties and enhanced lipophilicity, while the chlorine atom contributes steric bulk and chemical stability .

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its trifluoromethoxy substituent is particularly valuable in drug design for improving metabolic stability and membrane permeability .

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The table below compares the target compound with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Synthesis
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone 3-Cl, 4-OCF₃ C₉H₆ClF₃O₂ 238.59 High lipophilicity; electron-withdrawing -OCF₃; stable under acidic conditions Pharmaceutical intermediates; agrochemical precursors
1-(4-Chloro-3-hydroxyphenyl)ethanone 4-Cl, 3-OH C₈H₇ClO₂ 170.60 Polar due to -OH; lower lipophilicity; reactive hydroxyl group Synthesized via diazotization ; potential antioxidant applications
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone 3-Cl, 4-F, 2-OH C₈H₆ClFO₂ 188.59 Moderate polarity; fluorine enhances stability; hydroxyl enables H-bonding Limited synthesis data; exploratory biological studies
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone 3-Cl, 4-OCH₃, 2-OH C₉H₉ClO₃ 200.62 Methoxy increases solubility; hydroxyl adds acidity Unspecified biological activity; synthesized via condensation reactions
1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone 4-phenoxy (2-Cl, 6-F, 4-CF₃) C₁₅H₉ClF₄O₂ 332.67 Bulky substituents; high electron-withdrawal; low solubility Agrochemical research; complex synthesis requiring multi-step functionalization
1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone 2-OH, 5-OCF₃ C₉H₇F₃O₃ 220.15 Ortho-hydroxy group enhances acidity; OCF₃ improves metabolic resistance Potential use in fluorinated drug candidates; synthesized via oxidation
2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone Difluoromethoxy (-OCHF₂), pyrrole ring C₁₅H₁₃Cl₂F₂NO₂ 354.18 Difluoromethoxy reduces electron-withdrawal compared to -OCF₃; pyrrole enhances planar structure Specialty chemical for heterocyclic synthesis; priced at $197/250 mg

Key Research Findings

Electronic Effects :

  • The trifluoromethoxy group (-OCF₃) in the target compound exhibits stronger electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, as evidenced by its higher Hammett σ constants . This property enhances electrophilic reactivity in substitution reactions.
  • Difluoromethoxy (-OCHF₂) analogs (e.g., ) show reduced electron withdrawal compared to -OCF₃, impacting their reactivity in nucleophilic aromatic substitution.

Fungitoxic derivatives like 1-(3-(4-hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (ED₅₀ = 8 μg/mL against Fusarium oxysporum) highlight the role of substituents in bioactivity. The target compound’s trifluoromethoxy group may enhance antifungal potency by reducing metabolic degradation.

Synthetic Challenges: The synthesis of this compound requires precise functionalization of the phenyl ring, often involving halogenation followed by trifluoromethoxylation . In contrast, hydroxylated analogs (e.g., ) are synthesized via diazotization or direct electrophilic substitution, which are less complex.

Biological Activity

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, also known as 3'-Chloro-4'-(trifluoromethoxy)acetophenone, is an organic compound with significant potential in medicinal chemistry. Its unique structural features—specifically the chloro and trifluoromethoxy groups—contribute to its biological activity, making it a candidate for further research in various therapeutic applications.

  • Molecular Formula : C9H6ClF3O2
  • Molecular Weight : 238.59 g/mol
  • Structure : The compound features a biphenyl structure with an ethanone moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate biochemical pathways through selective binding mechanisms, although the exact pathways remain under investigation .

Biological Activity Overview

This compound has been studied for its potential effects on:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, impacting metabolic processes .
  • Anticancer Properties : The compound's halogenated structure suggests potential anticancer activity, as halogenated compounds often exhibit such properties.
  • Neuroactive Effects : Studies have shown that related compounds can interact with sodium channels (Nav1.3), which may influence cardiac and neurological functions .

Case Study 1: Sodium Channel Inhibition

In a study investigating sodium channel inhibitors, derivatives similar to this compound demonstrated significant potency against Nav1.3 channels. The findings revealed that a compound with a trifluoromethoxy group exhibited comparable efficacy to other potent inhibitors, suggesting that structural modifications can enhance biological activity .

Case Study 2: Anticancer Activity

A structure-activity relationship (SAR) study indicated that modifications in the phenyl ring of related compounds could lead to increased anticancer efficacy. The presence of halogen atoms was correlated with enhanced selectivity against cancer cells compared to non-malignant cells, highlighting the therapeutic potential of halogenated acetophenones like this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC9H6ClF3O2Potential enzyme inhibitor; anticancer activityContains chloro and trifluoromethoxy groups
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanoneC9H6BrClF3OInvestigated for enzyme inhibition; potential anticancer propertiesSimilar halogenated structure enhances reactivity
CTR Compounds (various derivatives)VariesSelective against malignant cells; lower toxicity towards normal cellsStructure modifications significantly impact activity

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, and how do substituents influence reaction conditions?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃). The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups on the aromatic ring may reduce reactivity, necessitating optimized conditions (e.g., elevated temperatures or prolonged reaction times) . Alternative routes include nucleophilic substitution, as demonstrated for structurally similar compounds, where alkoxy or halogen substituents are introduced via electrophilic aromatic substitution or coupling reactions . Reaction optimization should involve systematic variation of catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. non-polar), and stoichiometry.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra to identify aromatic protons (δ 7.0–8.5 ppm) and the acetyl group (δ 2.6–3.0 ppm for CH₃, δ 200–210 ppm for carbonyl in 13C^{13}C). Splitting patterns in 1H^1H NMR can confirm substitution positions on the benzene ring .
  • IR: A strong absorption band near 1680–1720 cm⁻¹ confirms the ketone (C=O) group. Trifluoromethoxy (-OCF₃) vibrations appear at 1250–1350 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) provides exact mass (calculated for C₉H₆ClF₃O₂: 248.0 g/mol) to verify molecular formula. Fragmentation patterns help identify substituent positions .

Q. What safety protocols are critical when handling halogenated and trifluoromethoxy-substituted acetophenones?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl during Friedel-Crafts acylation).
  • Store waste in labeled containers for halogenated organic compounds and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?

Methodological Answer: The -OCF₃ group is a strong meta-director, while -Cl is ortho/para-directing. Competing directing effects may lead to mixed products. Strategies include:

  • Protecting Groups: Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).
  • Computational Modeling: Use DFT calculations to predict substituent effects on electron density and reaction pathways .
  • Kinetic Control: Optimize reaction time and temperature to favor the desired regioisomer .

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

Methodological Answer:

  • Complementary Techniques: Combine X-ray crystallography (using SHELX software ) for absolute configuration with 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Isotopic Labeling: Introduce 19F^{19}F- or 13C^{13}C-labels to track substituents in complex spectra.
  • Comparative Analysis: Cross-reference with databases like NIST Chemistry WebBook for known spectral patterns of analogous compounds .

Q. What computational methods are effective in predicting the reactivity and stability of derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects and conformational stability in drug design contexts.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide SAR (Structure-Activity Relationship) studies .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what derivatization strategies are most efficient?

Methodological Answer:

  • Reduction: Convert the ketone to an alcohol (using NaBH₄/LiAlH₄) for further functionalization (e.g., esterification).
  • Cross-Coupling: Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the chloro-substituted position.
  • Biological Screening: Use the parent compound as a scaffold for synthesizing analogs (e.g., amides, sulfonamides) and test against disease-relevant targets (e.g., antisickling agents ).

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress.
  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., catalyst loading, solvent ratio) affecting yield and purity .
  • Quality Control: Standardize HPLC/GC methods with internal standards (e.g., deuterated analogs) for consistent impurity profiling.

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